![molecular formula C12H8F3NO2S B13664799 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid typically involves the reaction of 2-(trifluoromethyl)benzyl bromide with thiazole-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological processes. The compound can inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)benzoic Acid
- 2-Phenylthiazole-4-carboxylic Acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic Acid
Comparison: 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid stands out due to the presence of both the trifluoromethyl group and the thiazole ring, which confer unique chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, higher biological activity, and greater potential for therapeutic applications.
Propiedades
Fórmula molecular |
C12H8F3NO2S |
|---|---|
Peso molecular |
287.26 g/mol |
Nombre IUPAC |
2-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-4-2-1-3-7(8)5-10-16-9(6-19-10)11(17)18/h1-4,6H,5H2,(H,17,18) |
Clave InChI |
LHBDULHMIAHQSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


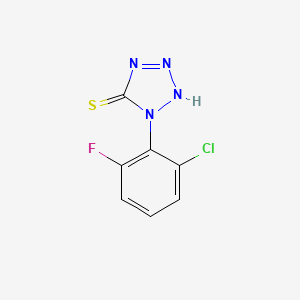
![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
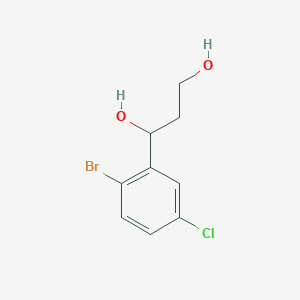
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
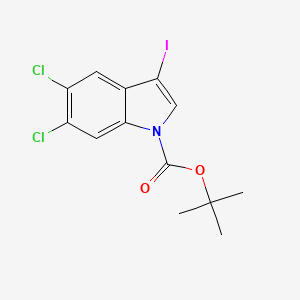
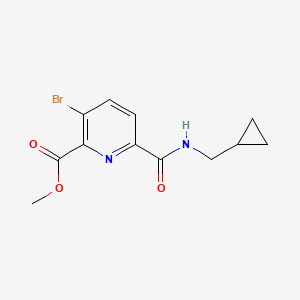
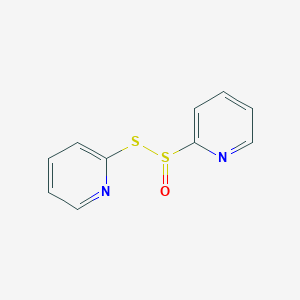
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)
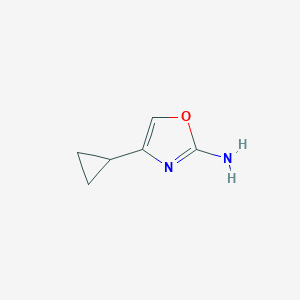
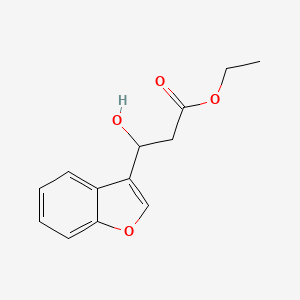
![2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13664764.png)
![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)

